molecular formula C23H23FN6 B11234986 N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11234986
M. Wt: 402.5 g/mol
InChI Key: IBLXPJGIPVKXMB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-amine core with three key substitutions:

  • 1-position: A phenyl group, enhancing aromatic stacking interactions.
  • 4-position: An N-linked 4-fluorophenyl group, contributing to metabolic stability and target affinity via electron-withdrawing effects.
  • 6-position: A 3-methylpiperidin-1-yl group, which may improve solubility due to its basic amine and modulate pharmacokinetic properties.

While direct bioactivity data for this compound is absent in the provided evidence, its structural analogs (e.g., pyrazolo[3,4-d]pyrimidine derivatives) are frequently explored as kinase inhibitors (e.g., GSK3β in ) or anticancer agents .

Properties

Molecular Formula

C23H23FN6

Molecular Weight

402.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H23FN6/c1-16-6-5-13-29(15-16)23-27-21(26-18-11-9-17(24)10-12-18)20-14-25-30(22(20)28-23)19-7-3-2-4-8-19/h2-4,7-12,14,16H,5-6,13,15H2,1H3,(H,26,27,28)

InChI Key

IBLXPJGIPVKXMB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl and 3-methylpiperidin-1-yl groups. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrido[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
  • Compound from : 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Core: Pyrido[3,2-d]pyrimidine (nitrogen-rich heterocycle). Substituents: 6-chloro and 4-fluorophenyl. Synthesis: High yield (96.79%) via nucleophilic substitution in isopropanol . Impact: The pyrido core may alter electron distribution and binding modes compared to pyrazolo analogs.
Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-d]pyrimidine
  • Compound from : N-(4-fluorophenyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine
    • Core : Pyrazolo[3,4-b]pyridine (smaller fused ring system).
    • Substituents : 1-isopropyl and 4-fluorophenyl.
    • Synthesis : Copper-catalyzed N-arylation (70% yield) .
    • Impact : Reduced ring saturation compared to pyrazolo[3,4-d]pyrimidine may decrease planarity and affect target binding.

Substituent Effects

Fluorophenyl Position Variations
  • 3-Fluorophenyl Analog (): N-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Substituent: 3-fluorophenyl at the 4-position. other targets) .
  • 3-Chloro-4-fluorophenyl Analog () : N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

    • Substituent : Bulky 3-chloro-4-fluorophenyl.
    • Synthesis : Palladium-catalyzed coupling with Cs₂CO₃ .
    • Impact : Increased lipophilicity and steric bulk may enhance membrane permeability but reduce solubility.
Piperidine vs. Aromatic Substitutions at the 6-Position
  • Target Compound : 6-(3-methylpiperidin-1-yl) group.

    • Impact : The basic piperidine moiety may enhance solubility and metabolic stability compared to chloro or aryl substituents.
  • Chloro-Substituted Analog () : 6-chloro group.

    • Impact : Chlorine’s electronegativity may improve binding affinity but reduce solubility due to hydrophobicity .
Benzyl and Alkylamine Modifications
  • Compound from : N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine Substituents: Benzyl at 4-amine and 4-chlorophenyl at 1-position.
  • Compound from : 1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

    • Substituents : 2,4-dimethylphenyl (1-position) and 4-methylbenzyl (4-amine).
    • Impact : Methyl groups may shield the core from metabolic degradation, improving half-life .

Key Observations

Fluorine Position : Para-fluorine in the target compound likely optimizes target affinity and metabolic stability over meta-substituted analogs.

Piperidine Advantage : The 3-methylpiperidinyl group balances solubility and steric effects, contrasting with chloro or aromatic substituents in analogs.

Synthetic Accessibility : High-yield routes (e.g., ) highlight the feasibility of scaling pyrimidine derivatives, though the target compound’s synthesis remains uncharacterized.

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